

Rimonabant SR141716 basic pharmacology

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Rimonabant

CAS No.: 168273-06-1

Cat. No.: S003444

[Get Quote](#)

Introduction and Basic Pharmacology

Rimonabant (SR141716) is a selective **cannabinoid receptor type 1 (CB1) antagonist/inverse agonist** that was first described in 1994 [1]. It belongs to the chemical family of 1,5-diarylpyrazoles and was historically the first potent and selective cannabinoid receptor antagonist discovered, marking a significant milestone in cannabinoid research [1]. Its systematic name is [N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride] [1].

The drug was initially approved in the European Union in 2006 as an anti-obesity treatment under the brand name Acomplia but was withdrawn from the market in 2008 due to psychiatric side effects including depression and anxiety [2] [3]. Despite its withdrawal, **rimonabant** remains an invaluable research tool for investigating the endocannabinoid system and continues to be studied for potential repurposing in various therapeutic areas with modified delivery systems to limit central nervous system exposure [2].

Mechanism of Action and Receptor Interactions

CB1 Receptor Antagonism and Inverse Agonism

Rimonabant functions primarily as a **selective CB1 receptor antagonist/inverse agonist**. The CB1 receptor is a Class A G-protein coupled receptor (GPCR) that exhibits significant constitutive activity, meaning it can signal even in the absence of agonist binding [1]. Rather than simply blocking agonist

binding, **rimonabant** behaves as an inverse agonist that preferentially stabilizes the inactive state of the receptor, thereby reducing basal receptor signaling activity [1].

The key molecular interactions in **rimonabant** binding include:

- A **hydrogen bond** between the carbonyl group of **rimonabant** and the Lys192 residue of the CB1 receptor
- **Aromatic stacking interactions** between its 2,4-dichlorophenyl ring and the Trp279/Phe200/Trp356 residues
- Additional interactions between the para-chlorophenyl ring and Tyr275/Trp255/Phe278 residues [1]

These interactions stabilize the Lys192-Asp366 salt bridge characteristic of the inactive receptor state, explaining **rimonabant**'s inverse agonist properties [1].

Pharmacophore Model

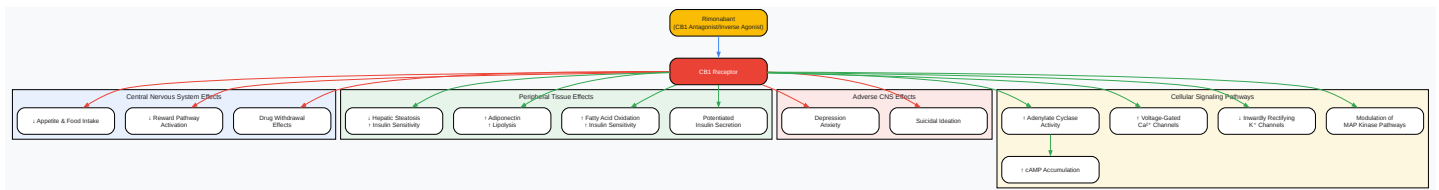
The general CB1 inverse agonist pharmacophore derived from **rimonabant** structure-activity relationship studies consists of five key components:

- **Cyclic core (C)**: Central pyrazole ring in **rimonabant**
- **Two aromatic moieties (A and B)**: 4-chlorophenyl and 2,4-dichlorophenyl rings
- **Hydrogen bond acceptor unit (D)**: Carbonyl group
- **Cyclic lipophilic part (E)**: Aminopiperidinyl moiety [1]

Optimal binding at the CB1 receptor requires a para-substituted phenyl ring at the pyrazole 5-position, which participates in critical stacking interactions within the transmembrane aromatic microdomain [1].

Signaling Pathways and Downstream Effects

The following diagram illustrates the core signaling pathways modulated by CB1 receptor blockade with **rimonabant**:



[Click to download full resolution via product page](#)

*Core signaling pathways and biological effects of **Rimonabant** through CB1 receptor blockade.*

CB1 receptors are coupled through **Gi/o proteins** and their activation typically inhibits adenylyl cyclase, reducing cAMP accumulation [1]. As an inverse agonist, **rimonabant** increases adenylyl cyclase activity and cAMP accumulation [1]. Additionally, CB1 receptor activation inhibits presynaptic N- and P/Q-type calcium channels and activates inwardly rectifying potassium channels - effects that are reversed by **rimonabant** [1].

Quantitative Pharmacological Data

The table below summarizes key pharmacological parameters and effects of **rimonabant** across experimental systems:

Parameter	Experimental System	Values/Effects	References
CB1 Receptor Binding	Selective CB1 antagonist/inverse agonist	Highly potent and selective for CB1 vs CB2 receptors	[1]
Metabolic Effects (In Vivo)	Diet-induced obese mice	Reduced hepatic steatosis, improved insulin resistance	[2]
Antiproliferative Effects	Human breast cancer cells (MDA-MB-231)	G1/S-phase cell cycle arrest; ↓cyclin D/E; ↑p27KIP1	[4] [5]
Islet Cell Function	Human and mouse islets	Potentiated glucose-induced insulin secretion	[6]
Central vs Peripheral Targeting	Nanoparticle formulation (Rimo-NPs)	Hepatic targeting with negligible brain exposure	[2]
Smoking Cessation (Clinical)	Pooled analysis (STRATUS trials)	Modest efficacy, increased abstinence rates	[3]
Half-life	Human pharmacokinetics	16-32 days	[3]
Metabolism	In vitro systems	CYP3A4 and amidohydrolase pathways	[3]

Experimental Protocols and Methodologies

In Vitro Cell Proliferation and Anticancer Activity Assessment

The antiproliferative effects of **rimonabant** have been characterized through standardized protocols:

Cell Culture and Treatment:

- Use human breast cancer cell lines (e.g., MDA-MB-231, T47D, MCF-7) and leukemia cell lines (Jurkat, U937) [4] [7]
- Culture cells in appropriate media (RPMI-1640 for human cells) with 10% FBS and antibiotics [7]

- Prepare **rimonabant** stock solution in DMSO and dilute to working concentrations (typically 1-20 μM range) [7]
- Include vehicle controls with equivalent DMSO concentration (typically 0.1%)

Antiproliferative Assays:

- Assess cell viability using MTT or similar colorimetric assays after 24-72 hours treatment [7]
- Determine IC₅₀ values through dose-response curves
- Perform cell counting using hemocytometer or automated cell counters [4]

Cell Cycle Analysis:

- Harvest treated cells by trypsinization and fix in 70% ethanol at -20°C [4] [7]
- Stain with propidium iodide (50 $\mu\text{g}/\text{mL}$) containing RNase A (100 $\mu\text{g}/\text{mL}$)
- Analyze DNA content by flow cytometry
- Quantify cell distribution in G₀/G₁, S, and G₂/M phases [4]

Apoptosis Assessment:

- Detect phosphatidylserine exposure using Annexin V-FITC/propidium iodide staining [7]
- Analyze by flow cytometry within 1 hour of staining
- Assess mitochondrial membrane potential using JC-1 or similar dyes [7]
- Measure caspase activation using caspase-specific substrates or activity assays

Receptor Binding and Signaling Studies

Competitive Radioligand Binding Assays:

- Prepare cell membranes expressing CB₁ receptors
- Incubate with radioactive ligand (³H]CP-55,940 or ³H]SR141716A) and increasing concentrations of unlabeled **rimonabant** [8]
- Perform binding in appropriate buffer (e.g., 50mM Tris-HCl, pH 7.4, 2.5mM EDTA, 5mM MgCl₂)
- Separate bound and free ligand by rapid filtration through GF/B filters
- Determine IC₅₀ and K_i values using nonlinear regression analysis [8]

Second Messenger Assays:

- **cAMP Accumulation:** Measure using HTRF or ELISA-based assays after forskolin stimulation [6]
- **Inositol Phosphate (IP₁) Accumulation:** Quantify using HTRF assays in the presence of LiCl [6]
- **Calcium Mobilization:** Monitor using fluorescent calcium indicators (Fluo-4, Fura-2)

In Vivo Experimental Models

Metabolic Disease Models:

- Use diet-induced obese (DIO) C57BL/6 mice or Zucker diabetic fatty rats [2]
- Administer **rimonabant** (3-10 mg/kg/day) orally or via intraperitoneal injection for 4-8 weeks [2]
- Monitor body weight, food intake, and glucose tolerance regularly
- Collect plasma for insulin, adiponectin, and lipid profiling
- Analyze liver tissue for steatosis (Oil Red O staining), triglyceride content, and gene expression [2]

Cancer Xenograft Models:

- Implant human cancer cells (e.g., MDA-MB-231) subcutaneously in immunodeficient mice [4]
- Randomize animals when tumors reach 100-200 mm³
- Administer **rimonabant** (5-10 mg/kg/day) intraperitoneally [4]
- Measure tumor dimensions 2-3 times weekly using calipers
- Calculate tumor volume using formula: $V = (\text{length} \times \text{width}^2)/2$
- Harvest tumors for immunohistochemistry and molecular analysis

Nanoparticle Formulation for Hepatic Targeting:

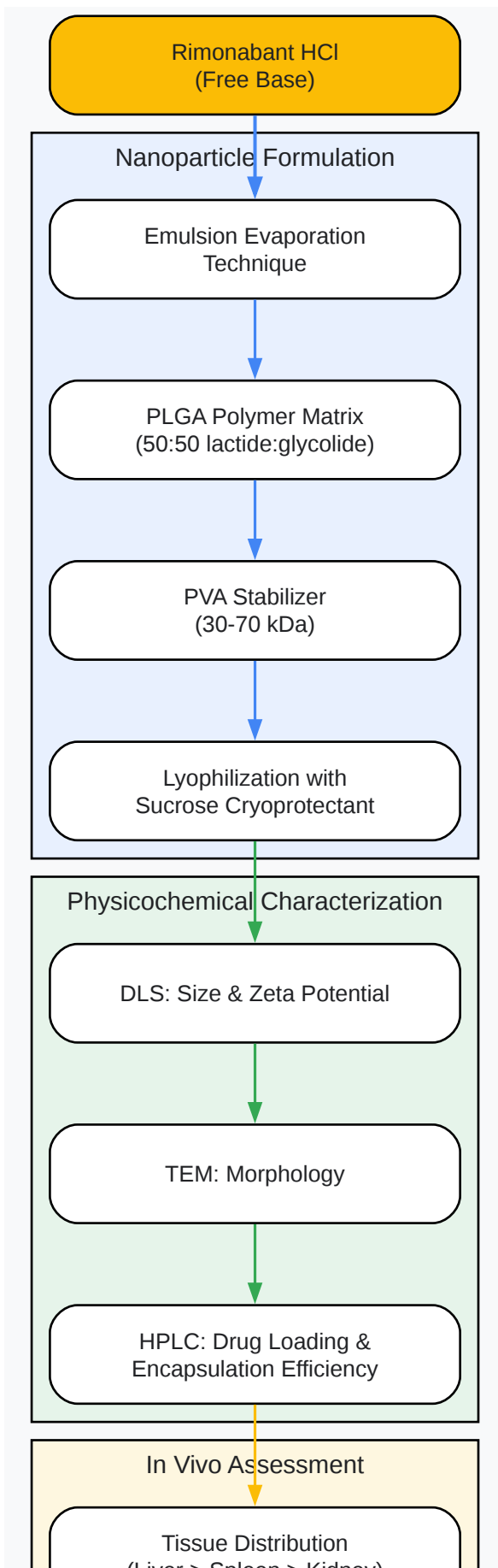
- Prepare PLGA nanoparticles using emulsion evaporation technique [2]
- Dissolve **rimonabant** in ethanol and add to PLGA solution in dichloromethane
- Emulsify in poly(vinyl alcohol) solution using sonication
- Eliminate dichloromethane by evaporation under reduced pressure
- Collect nanoparticles by ultracentrifugation and wash to remove untrapped drug [2]
- Characterize for size, zeta potential, and drug loading efficiency

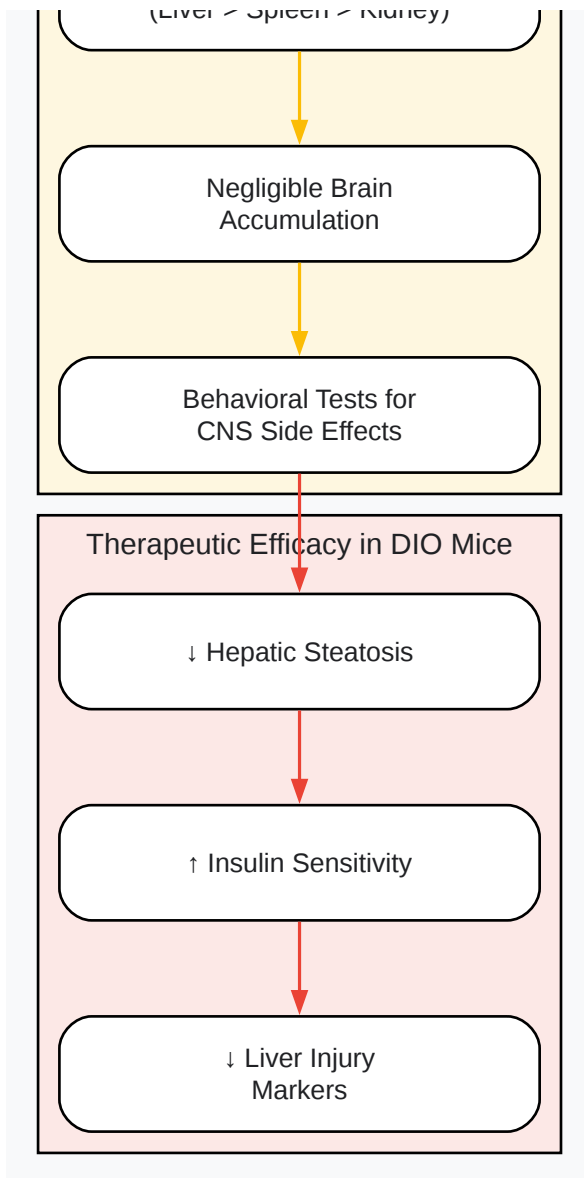
Research Applications and Current Developments

Metabolic Disease and Hepatic Targeting

Recent research has focused on **peripherally restricted CB1 antagonists** to achieve metabolic benefits without CNS-mediated side effects. A novel approach using **polymeric nanoparticles (Rimo-NPs)** demonstrated successful hepatic targeting with negligible brain distribution in mice [2]. This formulation significantly reduced hepatic steatosis and improved insulin resistance in diet-induced obese mice without producing CNS-mediated behavioral effects [2].

The experimental workflow for developing and testing hepatic-targeted **rimonabant** formulations is illustrated below:





[Click to download full resolution via product page](#)

*Experimental workflow for developing hepatic-targeted **rimonabant** nanoparticles to mitigate CNS side effects.*

Addiction and Memory Reconsolidation

Rimonabant has demonstrated efficacy in disrupting **drug-associated memory reconsolidation** in preclinical models. In rat heroin self-administration studies, **rimonabant** (3 mg/kg) administered immediately after conditioned stimulus exposure significantly reduced both cue-induced and heroin+cue-

induced drug-seeking behavior [9]. These inhibitory effects persisted for at least 28 days, suggesting long-lasting disruption of pathological memory traces [9].

The effect was **time-dependent**, requiring administration within the reconsolidation window (immediately after memory reactivation) and was not observed when administered without conditioned stimulus exposure or 6 hours after reactivation [9]. This temporal specificity aligns with the known reconsolidation window and supports **rimonabant**'s specific action on memory restabilization processes.

Cancer Research Applications

Rimonabant exhibits **antiproliferative effects** in various cancer models through both CB1-dependent and potentially CB1-independent mechanisms:

Breast Cancer:

- Inhibits proliferation of highly invasive metastatic MDA-MB-231 cells more effectively than less invasive lines (T47D, MCF-7) [4]
- Induces G1/S-phase cell cycle arrest through decreased cyclin D and E expression and increased p27KIP1 levels [4] [5]
- Requires lipid raft/caveolae integrity for its antiproliferative effect [4]
- Demonstrates in vivo efficacy in reducing xenograft tumor volume [4]

Leukemia Models:

- Induces apoptosis in Jurkat and U937 leukemia cell lines at concentrations of 1-20 μM [7]

- Activates caspase-dependent apoptosis in Jurkat cells and both caspase-dependent and independent pathways in U937 cells [7]
- Promotes early mitochondrial membrane depolarization [7]
- Exhibits minimal toxicity in normal peripheral blood mononuclear cells (PBMCs) at effective concentrations [7]

Islet Cell Function and Diabetes

Beyond its central effects, **rimonabant** directly influences pancreatic islet function:

- Potentiates glucose-induced insulin secretion from human and mouse islets [6]
- Stimulates human β -cell proliferation and protects against apoptosis in vitro [6]
- These effects are maintained in islets from Gpr55^{-/-} mice, indicating they are not mediated through GPR55 activation [6]
- Signals through Gq-coupled cascades to induce insulin secretion [6]

Conclusion and Research Directions

Rimonabant remains a **prototypical CB1 antagonist/inverse agonist** with diverse research applications despite its withdrawal from clinical use. Current research focuses on **peripherally restricted formulations** and **disease-specific repurposing** where CNS exposure can be minimized. The continued investigation of **rimonabant's** mechanisms provides valuable insights into endocannabinoid system function and its modulation for therapeutic benefit.

The key research directions include:

- Development of **hepatically-targeted formulations** using nanocarriers to minimize CNS penetration [2]
- Exploration of **memory reconsolidation disruption** for substance use disorders [9]
- Investigation of **anticancer mechanisms** across various tumor types [4] [7]
- Understanding **peripheral metabolic effects** in pancreatic islets and other tissues [6]

References

1. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

2. Hepatic targeting of the centrally active cannabinoid 1 ... [pmc.ncbi.nlm.nih.gov]
3. Pooled analysis of three randomized, double-blind, placebo ... [pmc.ncbi.nlm.nih.gov]
4. The cannabinoid CB1 receptor antagonist rimonabant (SR)... 141716 [pubmed.ncbi.nlm.nih.gov]
5. (PDF) Rimonabant Inhibits Breast Cancer Cell Proliferation via... [academia.edu]
6. The cannabinoid ligands SR A and AM251 enhance human and... 141716 [link.springer.com]
7. -induced apoptosis in leukemia cell lines... - Peeref Rimonabant [peeref.com]
8. Computational and Experimental Drug Repurposing of ... [mdpi.com]
9. Interfering with reconsolidation by rimonabant results in ... [frontiersin.org]

To cite this document: Smolecule. [Rimonabant SR141716 basic pharmacology]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b003444#rimonabant-sr141716-basic-pharmacology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com